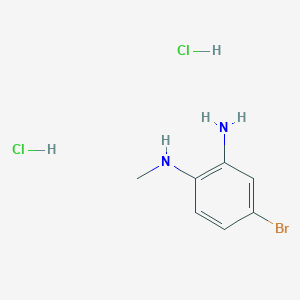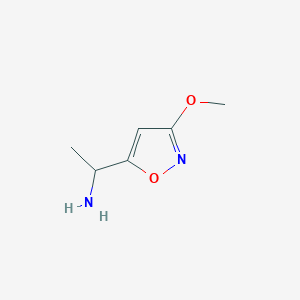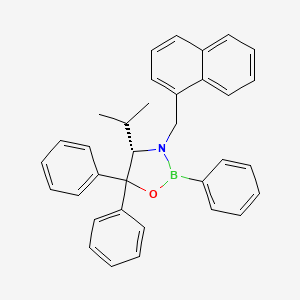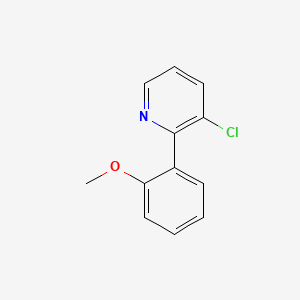
3-Chloro-2-(2-methoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(2-methoxyphenyl)pyridine is an organic compound with a molecular weight of 219.67 . It is typically stored at temperatures between 2-8°C and is in liquid form . The compound has a CAS Number of 847225-96-1 .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . The compound was prepared and its structure elucidated by LC/MS-MS, 1H and 13C-NMR, UV-Vis, elemental analysis, FT-Raman and FT-IR . All theoretical calculations and optimized geometry were obtained from the 6-31G(d,p) basis set calculations .Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic techniques . Calculated and scaled data of the molecule were compared with the observed FT-Raman and FT-IR spectroscopic data . The theoretical chemical shifts of the compound were performed in chloroform by using the same level with the GIAO method .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 219.67 . The compound’s Inchi Code is 1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,1H3 .Scientific Research Applications
3-Chloro-2-(2-methoxyphenyl)pyridine has been used in a variety of scientific research applications, including drug discovery, chemical synthesis, and enzyme inhibition. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. This compound has also been used as an inhibitor of a number of enzymes, such as cytochrome P450, monoamine oxidase, and acetylcholinesterase.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-methoxyphenyl)pyridine is not fully understood. However, it is believed to interact with enzymes in a number of ways, such as inhibiting their activity, binding to their active sites, and altering their conformation.
Biochemical and Physiological Effects
This compound is an inhibitor of a number of enzymes, including cytochrome P450, monoamine oxidase, and acetylcholinesterase. Inhibition of these enzymes can lead to changes in the levels of various hormones and neurotransmitters, which can have a variety of biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The use of 3-Chloro-2-(2-methoxyphenyl)pyridine in laboratory experiments has several advantages. It is a stable compound and can be easily synthesized in the laboratory. It is also a versatile compound, which makes it suitable for a variety of research applications. However, it should be noted that this compound is a potent inhibitor of enzymes and caution should be taken when using it in experiments.
Future Directions
There are a number of potential future directions for research using 3-Chloro-2-(2-methoxyphenyl)pyridine. These include further exploration of its mechanism of action, its potential use in drug discovery, and its potential use in the synthesis of novel compounds. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further research into its stability and storage could lead to improved methods for its use in laboratory experiments.
Synthesis Methods
3-Chloro-2-(2-methoxyphenyl)pyridine can be synthesized from the reaction of 2-methoxyphenylacetonitrile and chloroacetyl chloride in the presence of a base, such as triethylamine. This reaction produces a mixture of this compound and 3-chloro-2-(2-methoxy-1-methylphenyl)pyridine. The two compounds can be separated by column chromatography.
Safety and Hazards
properties
IUPAC Name |
3-chloro-2-(2-methoxyphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKUPMSGZUPPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

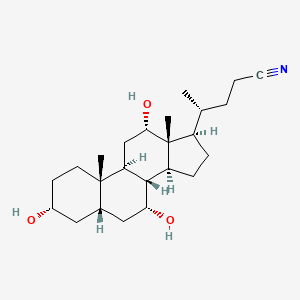
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)


